molecular formula C15H13N3O2 B4008591 3-Benzyl-1-(pyrimidin-2-yl)pyrrolidine-2,5-dione

3-Benzyl-1-(pyrimidin-2-yl)pyrrolidine-2,5-dione

Cat. No.: B4008591
M. Wt: 267.28 g/mol
InChI Key: RMUHLLVQDGPTNF-UHFFFAOYSA-N
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Description

3-Benzyl-1-(pyrimidin-2-yl)pyrrolidine-2,5-dione is a synthetic pyrrolidine-2,5-dione derivative of interest in medicinal chemistry and drug discovery research. Compounds featuring the pyrrolidine-2,5-dione (succinimide) core have been extensively studied and hybrid molecules incorporating this pharmacophore with other heterocyclic systems have demonstrated significant biological potential. Specifically, research on pyrazoline-substituted pyrrolidine-2,5-dione hybrids has shown remarkable in vitro cytotoxic effects against various human cancer cell lines, including breast (MCF7) and colon (HT29) carcinomas . In such hybrids, the pyrrolidine-2,5-dione moiety contributes to the disruption of cancer cell growth phases and the induction of apoptosis, potentially through the inhibition of anti-apoptotic proteins like Bcl-2 . Furthermore, in vivo studies on related compounds have shown promising tumor regression, with significant growth inhibition observed via both intraperitoneal and oral administration routes, indicating potential oral bioavailability . The structure of this compound, which incorporates a pyrimidin-2-yl group, suggests it may be designed to explore similar antitumor pathways or other biological targets. This product is intended for research purposes, such as in vitro bioactivity screening, mechanism of action studies, and as a building block for the synthesis of novel chemical entities. Handle with care; refer to the safety data sheet for detailed hazard information. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-benzyl-1-pyrimidin-2-ylpyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c19-13-10-12(9-11-5-2-1-3-6-11)14(20)18(13)15-16-7-4-8-17-15/h1-8,12H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMUHLLVQDGPTNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)C2=NC=CC=N2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24808443
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1-(pyrimidin-2-yl)pyrrolidine-2,5-dione typically involves the reaction of benzylamine with pyrimidine-2-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the pyrrolidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1-(pyrimidin-2-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

3-Benzyl-1-(pyrimidin-2-yl)pyrrolidine-2,5-dione has been explored for its potential therapeutic effects, including:

  • Anti-inflammatory Activity : Studies have shown that derivatives of this compound may inhibit inflammatory pathways, making them candidates for treating chronic inflammatory diseases.
  • Anticancer Properties : The compound is being investigated as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in the kynurenine pathway that can affect tumor growth and immune response. Inhibition of IDO1 may enhance anti-tumor immunity and is relevant in cancer therapy .
  • Antimicrobial Effects : Preliminary data suggest that this compound exhibits antimicrobial activity, potentially useful in developing new antibiotics.

Chemical Synthesis

In synthetic organic chemistry, this compound serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions—such as oxidation and nucleophilic substitution—allows chemists to create diverse derivatives with tailored properties .

Biological Research

The mechanism of action involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to effects such as:

  • Enzyme Inhibition : The compound may inhibit enzymes critical in metabolic pathways, impacting cell proliferation and survival.
  • Receptor Modulation : It can influence receptor functions, which is significant in drug design targeting various diseases .

Industrial Applications

Beyond medicinal uses, this compound has potential applications in the development of new materials and chemical processes. Its unique structure may lead to innovations in polymer science or catalysis .

Case Study 1: Anticancer Research

A study focused on the effects of this compound derivatives on cancer cell lines demonstrated significant inhibition of tumor growth through IDO1 inhibition. The research highlighted the compound's potential to enhance T-cell responses against tumors .

Case Study 2: Anti-inflammatory Mechanisms

Research exploring the anti-inflammatory properties of this compound indicated that it could downregulate pro-inflammatory cytokines in vitro. This finding suggests potential therapeutic applications for chronic inflammatory conditions such as rheumatoid arthritis .

Mechanism of Action

The mechanism of action of 3-Benzyl-1-(pyrimidin-2-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 3-benzyl-1-(pyrimidin-2-yl)pyrrolidine-2,5-dione, a comparative analysis with structurally related compounds is provided below. Key parameters include substituent effects, molecular weight, and biological or industrial applications.

Table 1: Structural and Functional Comparison of Pyrrolidine-2,5-dione Derivatives

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Findings Reference
This compound 1-Pyrimidin-2-yl, 3-benzyl Calculated: ~309.34* Potential receptor modulation (e.g., GPR119 agonism inferred from SAR studies)
4-(2,2,6,6-Tetramethylpiperidin-4-yl)pyrrolidine-2,5-dione 4-(2,2,6,6-Tetramethylpiperidin-4-yl) ~266.39 Light stabilizer in polymer mixtures; synergistic effects in weight ratios (e.g., 98:2)
3-(1H-Indol-3-yl)pyrrolidine-2,5-dione 3-Indolyl ~228.25 High affinity for 5-HT1A and SERT receptors; antidepressant/antipsychotic potential
1-[(11-Sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione 1-(11-Mercaptoundecanoyloxy) ~357.50 Intermediate in polymer synthesis (e.g., functionalized PEI derivatives)
(±)-trans-1-tert-Butyl 3-methyl 4-(2-chloro-5-methylpyridin-3-yl)pyrrolidine-1,3-dicarboxylate 1-tert-Butyl, 3-methyl, 4-(2-chloro-5-methylpyridin-3-yl) 354.83 Pharmaceutical intermediate; pyridine-based ligand for metal catalysis

*Calculated using standard atomic masses (C: 12.01, H: 1.008, N: 14.01, O: 16.00).

Key Findings from Comparative Analysis

Substituent-Driven Bioactivity :

  • The pyrimidin-2-yl group in this compound may enhance receptor-binding specificity compared to simpler substituents (e.g., indolyl or methyl groups). For example, SAR studies on MBX-2982 derivatives revealed that replacing tetrazole with pyrrolidine-2,5-dione increased agonistic activity by 2-fold, highlighting the importance of ring electronics and hydrogen-bonding capacity .
  • In contrast, 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives exhibit dual affinity for serotonin receptors (5-HT1A) and transporters (SERT), suggesting that aromatic substituents at the 3-position are critical for CNS-targeted activity .

Industrial vs. Pharmaceutical Applications :

  • Derivatives like 4-(2,2,6,6-tetramethylpiperidin-4-yl)pyrrolidine-2,5-dione are optimized for industrial use (e.g., UV stabilizers in polymers) due to their radical-scavenging piperidine substituents . In contrast, the benzyl-pyrimidinyl derivative is more likely tailored for medicinal applications, given its resemblance to GPR119 agonists .

However, its higher lipophilicity compared to unsubstituted pyrrolidine-2,5-diones (e.g., MW 228.25 in ) may necessitate formulation adjustments for optimal pharmacokinetics.

Synthetic Utility: Functionalized derivatives like 1-[(11-sulfanylundecanoyl)oxy]pyrrolidine-2,5-dione serve as intermediates in polymer chemistry, enabling thiol-ene click reactions for surface modification . This contrasts with the benzyl-pyrimidinyl compound, which is more likely a final bioactive product.

Biological Activity

3-Benzyl-1-(pyrimidin-2-yl)pyrrolidine-2,5-dione is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring fused with a pyrimidine ring. Its unique structure allows for diverse interactions with biological targets, making it a candidate for various therapeutic applications.

Biological Activities

1. Anticancer Activity
Research indicates that compounds similar to this compound exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. For instance, studies have shown that pyrrolidine derivatives can inhibit specific cancer cell lines through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .

2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, including multidrug-resistant bacteria. The mechanism involves the interaction with bacterial enzymes or receptors, leading to impaired cellular functions .

3. Enzyme Inhibition
this compound has been explored as an enzyme inhibitor. The binding affinity of the compound to specific enzymes can lead to significant biological effects, such as reduced inflammation or altered metabolic pathways .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Binding: The compound may bind to the active sites of enzymes, inhibiting their activity and thus altering metabolic processes.
  • Receptor Modulation: By interacting with receptor sites, it can modulate signaling pathways that control cell growth and survival.

Case Studies

  • Anticancer Efficacy:
    A study evaluating the anticancer effects of pyrrolidine derivatives showed that certain structural modifications enhanced their potency against cancer cell lines. The presence of a pyrimidine moiety was crucial for activity against specific cancers .
  • Antimicrobial Screening:
    In vitro tests demonstrated that this compound exhibited significant antibacterial effects against Pseudomonas aeruginosa. The compound's structural characteristics were essential for its inhibitory action on bacterial growth .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeMechanism of ActionReference
AnticancerVarious cancer cell linesEnzyme inhibition; apoptosis induction
AntimicrobialPseudomonas aeruginosaInhibition of bacterial enzyme function
Enzyme InhibitionSpecific metabolic enzymesCompetitive inhibition at active site

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Benzyl-1-(pyrimidin-2-yl)pyrrolidine-2,5-dione, and how can purity be optimized?

  • Methodological Answer : The compound’s pyrrolidine-2,5-dione core suggests cyclization reactions (e.g., Michael addition or thermal cyclization) as viable synthetic pathways. Tert-butyl esters and silyl-protecting groups (e.g., tert-butyldimethylsilyl) are commonly employed to stabilize intermediates, as seen in structurally analogous compounds . To optimize purity, use gradient recrystallization with solvents like ethyl acetate/hexane mixtures and monitor reaction progress via thin-layer chromatography (TLC) or HPLC. Computational reaction path searches (e.g., using quantum chemical calculations) can predict side products and refine conditions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight, while 1^1H/13^{13}C NMR identifies substituent positions and stereochemistry. For crystallographic validation, single-crystal X-ray diffraction (as demonstrated for similar spiro-pyrrolidine derivatives) resolves absolute configuration . Purity assessment requires melting point analysis and HPLC with UV detection (≥95% purity threshold recommended) .

Advanced Research Questions

Q. How can computational methods aid in designing reactions involving this compound?

  • Methodological Answer : Quantum mechanical calculations (e.g., DFT) model transition states and predict regioselectivity in derivatization reactions. Reaction path search algorithms (e.g., artificial force-induced reaction method) identify low-energy pathways, reducing trial-and-error experimentation . Molecular dynamics simulations optimize solvent effects and catalytic conditions, as applied in analogous pyrrolidine syntheses .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer : Contradictions may arise from variability in assay conditions (e.g., cell lines, solvent carriers). Implement standardized protocols (e.g., OECD guidelines) and include positive/negative controls. Meta-analysis of existing data using multivariate regression can isolate confounding variables. Replicate studies under controlled humidity/temperature to minimize environmental interference .

Q. How can reaction conditions be optimized for synthesizing derivatives with improved pharmacological properties?

  • Methodological Answer : Use Design of Experiments (DoE) to systematically vary parameters (temperature, catalyst loading, solvent polarity). For example, tert-butyl/silyl-protected intermediates (e.g., tert-butyldimethylsilyl ethers) enhance solubility in non-polar media, enabling efficient coupling reactions . In-situ FTIR or Raman spectroscopy monitors reaction kinetics, enabling real-time adjustments .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Follow hazard codes P210 (avoid ignition sources) and P201/P202 (pre-experiment safety reviews) . Use fume hoods for weighing and reactions, and store the compound in airtight containers under nitrogen to prevent degradation. Conduct risk assessments using Safety Data Sheets (SDS) tailored to reactive dione moieties.

Data Management and Analysis

Q. How should researchers manage conflicting crystallographic data for structural analogs?

  • Methodological Answer : Cross-validate structures using complementary techniques: compare experimental X-ray data with DFT-optimized geometries. Discrepancies in bond lengths (>0.05 Å) or angles (>2°) may indicate disorder; refine models using SHELXL or Olex2 software .

Q. What computational tools are recommended for predicting metabolic stability of derivatives?

  • Methodological Answer : Combine docking studies (AutoDock Vina) with ADMET predictors (SwissADME) to assess cytochrome P450 interactions. Machine learning models (e.g., Random Forest) trained on pyrrolidine-dione datasets prioritize derivatives with favorable logP and polar surface area values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Benzyl-1-(pyrimidin-2-yl)pyrrolidine-2,5-dione
Reactant of Route 2
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3-Benzyl-1-(pyrimidin-2-yl)pyrrolidine-2,5-dione

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